N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a pyridazinone derivative featuring a 4-chlorophenyl substituent at the 3-position of the pyridazinone core, linked via an ethyl group to a benzenesulfonamide moiety. This compound is structurally characterized by:
- Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at the 6-position.
- Benzenesulfonamide group: A common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
Synthetic routes for analogous pyridazinone derivatives involve alkylation of pyridazinone intermediates with halogenated precursors (e.g., benzyl bromides) in polar aprotic solvents like DMF, using potassium carbonate as a base .
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-15-8-6-14(7-9-15)17-10-11-18(23)22(21-17)13-12-20-26(24,25)16-4-2-1-3-5-16/h1-11,20H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYXUFIEHGLLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the sulfonation of the intermediate product to attach the benzenesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of the target compound with analogs from the literature:
Key Observations:
Core Heterocycle Differences: Pyridazinone (target) vs. Chromenone derivatives (e.g., Example 53 ) exhibit fused aromatic systems, which may enhance planar stacking interactions in biological targets.
Substituent Effects: Chlorophenyl vs. Benzyloxy vs. Chlorophenyl: Benzyloxy substituents (e.g., 5a ) introduce steric hindrance but lack the electron-withdrawing effects of chlorine, which may modulate reactivity in electrophilic substitution reactions.
Synthetic Accessibility :
- The target compound’s synthesis is likely analogous to benzyloxy-pyridazine derivatives , but substitution with 4-chlorophenyl bromides would require optimization of reaction conditions (e.g., temperature, base strength).
Physicochemical Properties: The target’s calculated molecular weight (~408.87 g/mol) is lower than chromenone derivatives (e.g., 589.1 g/mol ), suggesting better compliance with Lipinski’s rules for drug-likeness. Melting points for sulfonamide derivatives vary widely; fluorinated analogs (e.g., Example 53 ) exhibit higher melting points (175–178°C) due to stronger intermolecular interactions.
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridazinone core, which is crucial for its biological activity, alongside a sulfonamide group that may enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinone Core : This is achieved by cyclization reactions involving hydrazine derivatives and diketones.
- Electrophilic Aromatic Substitution : The introduction of the 4-chlorophenyl group occurs through electrophilic aromatic substitution methods.
- Coupling Reactions : The final product is formed by coupling the pyridazinone with an ethyl chain and a benzenesulfonamide moiety using coupling reagents like EDCI or DCC.
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The pyridazinone structure may facilitate binding to active sites, potentially inhibiting or modulating enzymatic activity. The chlorophenyl group enhances hydrophobic interactions, improving binding affinity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, certain flavonoids have been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells through mitochondrial pathways, suggesting that this compound may possess similar mechanisms .
Table 1: Summary of Biological Activities
Case Studies
A notable case study involved testing related compounds against A549 lung cancer cells. Compounds exhibiting higher potency than standard treatments (e.g., 5-fluorouracil) were identified, highlighting the potential for this compound as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
